4-fluoro-N-(pyridin-4-yl)benzamide is an aromatic compound characterized by a benzene ring with a fluorine atom at the para position and an amide group linked to a pyridine ring, which also has a nitrogen atom at the para position. Its molecular formula is C13H10FN2O, and it has a molecular weight of approximately 231.23 g/mol. The presence of both the fluorine atom and the nitrogen-containing pyridine ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and drug discovery .
This compound exhibits significant biological activity, particularly as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, 4-fluoro-N-(pyridin-4-yl)benzamide disrupts cellular energy metabolism, leading to potential antifungal effects against pathogens such as Valsa mali and Sclerotinia sclerotiorum. Its efficacy is notable, with an effective concentration (EC50) value reported at 0.58 mg/L against these fungi.
The synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide can be achieved through several methods:
4-fluoro-N-(pyridin-4-yl)benzamide has various applications across different fields:
Interaction studies involving 4-fluoro-N-(pyridin-4-yl)benzamide often focus on its binding affinity and inhibitory effects on target enzymes like succinate dehydrogenase. These studies typically utilize techniques such as:
Several compounds share structural similarities with 4-fluoro-N-(pyridin-4-yl)benzamide. Here are some notable comparisons:
| Compound Name | Structure Details | Unique Features |
|---|---|---|
| 4-fluoro-N-(3-hydroxyphenyl)benzamide | Hydroxyl group at position 3 on benzene | Different reactivity due to hydroxyl substitution |
| N-(4-fluorophenyl)benzamide | Lacks nitrogen-containing ring | Simpler structure; less biological activity |
| 4-chloro-N-(pyridin-2-yl)benzamide | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 4-bromo-N-(pyridin-2-yl)benzamide | Bromine substitution | Increased reactivity compared to fluorine |
The uniqueness of 4-fluoro-N-(pyridin-4-yl)benzamide lies in its combination of both a fluorinated aromatic system and a pyridine ring, which enhances its biological activity and potential applications in medicinal chemistry compared to other similar compounds .